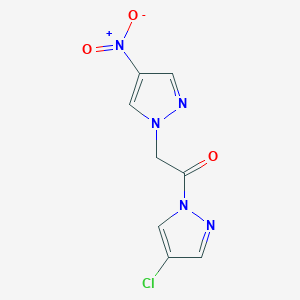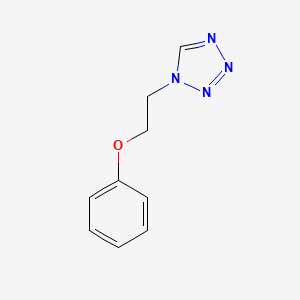
1-(4-CHLORO-1H-PYRAZOL-1-YL)-2-(4-NITRO-1H-PYRAZOL-1-YL)-1-ETHANONE
概要
説明
1-(4-CHLORO-1H-PYRAZOL-1-YL)-2-(4-NITRO-1H-PYRAZOL-1-YL)-1-ETHANONE is a synthetic organic compound that features two pyrazole rings substituted with chloro and nitro groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-CHLORO-1H-PYRAZOL-1-YL)-2-(4-NITRO-1H-PYRAZOL-1-YL)-1-ETHANONE typically involves the following steps:
Formation of 4-chloro-1H-pyrazole: This can be achieved by reacting hydrazine with 1,3-dichloropropane under basic conditions.
Formation of 4-nitro-1H-pyrazole: This can be synthesized by nitration of pyrazole using a mixture of concentrated nitric and sulfuric acids.
Coupling Reaction: The final step involves coupling the two pyrazole derivatives using a suitable linker, such as an ethanone group, under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-(4-CHLORO-1H-PYRAZOL-1-YL)-2-(4-NITRO-1H-PYRAZOL-1-YL)-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under basic conditions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of azido or thiol derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(4-CHLORO-1H-PYRAZOL-1-YL)-2-(4-NITRO-1H-PYRAZOL-1-YL)-1-ETHANONE would depend on its specific application. For instance, if used as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membranes. If used in drug development, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity.
類似化合物との比較
Similar Compounds
1-(4-Chloro-1H-pyrazol-1-yl)-2-(4-amino-1H-pyrazol-1-yl)-1-ethanone: Similar structure but with an amino group instead of a nitro group.
1-(4-Nitro-1H-pyrazol-1-yl)-2-(4-chloro-1H-pyrazol-1-yl)-1-ethanone: Similar structure but with reversed positions of chloro and nitro groups.
Uniqueness
1-(4-CHLORO-1H-PYRAZOL-1-YL)-2-(4-NITRO-1H-PYRAZOL-1-YL)-1-ETHANONE is unique due to the specific combination of chloro and nitro substituents on the pyrazole rings, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
特性
IUPAC Name |
1-(4-chloropyrazol-1-yl)-2-(4-nitropyrazol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN5O3/c9-6-1-11-13(3-6)8(15)5-12-4-7(2-10-12)14(16)17/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIBNRRFMQWKAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(=O)N2C=C(C=N2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(4-BENZYLPIPERIDIN-1-YL)ACETYL]-5-OXO-1H,2H,3H,4H,5H-CHROMENO[3,4-B]PYRIDIN-9-YL ACETATE](/img/structure/B3746312.png)

![ETHYL N-[(1,3,4-THIADIAZOL-2-YLAMINO)CARBONYL]CARBAMATE](/img/structure/B3746318.png)
![2-{4-[(4-ethoxyphenyl)carbamothioyl]piperazin-1-yl}-N-(propan-2-yl)acetamide](/img/structure/B3746339.png)
![4-METHYLCYCLOHEXYL 4-OXO-4-[3-(TRIFLUOROMETHYL)ANILINO]BUTANOATE](/img/structure/B3746348.png)

![5-(2-chloro-4-nitrophenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B3746356.png)
![3-[4-(1H-pyrrol-1-yl)phenyl]-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B3746363.png)
![ethyl 4-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}sulfonyl)benzoate](/img/structure/B3746372.png)
![1-[4-({4-[3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]PIPERAZIN-1-YL}SULFONYL)PHENYL]ETHAN-1-ONE](/img/structure/B3746376.png)
METHANONE](/img/structure/B3746389.png)
![5-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B3746391.png)
![5-[(4-chloro-2-methylphenoxy)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B3746396.png)
![5-[(2-methoxyphenoxy)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B3746402.png)
